molecular formula C17H20N2O4 B5580404 7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione

7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No.: B5580404
M. Wt: 316.35 g/mol
InChI Key: SOAPUVQNOZUEOC-UHFFFAOYSA-N
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Description

7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14230712 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

Spirocyclic compounds, including variants of "7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione," have been studied for their unique properties and potential applications in material science and synthesis. For instance, 4-Oxoheptanedioic acid , an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides, demonstrates the applicability of spirocyclic compounds in facilitating mild release conditions for target molecules, which is crucial in the synthesis of sensitive biological compounds (Leisvuori et al., 2008).

Pharmacological Research

The structure-property relationship of spirohydantoin derivatives has been a focus of research due to their potential as anticonvulsant agents. Studies on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have elucidated their crystal structure and theoretical properties, providing insights into their pharmacological potential and guiding the synthesis of new derivatives with improved anticonvulsant activity (Lazic et al., 2017).

Corrosion Inhibition

Research on spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione , has shown their effectiveness as corrosion inhibitors. These compounds offer a green and environmentally friendly approach to protecting metals against corrosion, highlighting the versatility of spiro compounds in industrial applications (Chafiq et al., 2020).

Polymer Science

The synthesis and properties of aliphatic spirodilactam diphenol-containing polyesters featuring spirocyclic components like 1,6-diazaspiro[4.4]-nonane-2,7-dione have been explored for their potential in creating materials with excellent thermal stability and desirable physical properties. These findings contribute to the development of new polymeric materials with specific performance characteristics (Bucio et al., 2005).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s challenging to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without specific data, it’s difficult to provide accurate information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields such as medicine or materials science .

Properties

IUPAC Name

7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-14-11-17(16(22)18-14)8-9-19(12-17)15(21)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAPUVQNOZUEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2=O)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.